molecular formula C16H16Br2N2OS2 B2483130 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1039631-19-0

1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2483130
CAS RN: 1039631-19-0
M. Wt: 476.25
InChI Key: CNBQTZOFFMDKFL-UHFFFAOYSA-M
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiophene ring, and an imidazole ring. Compounds with these types of structures are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the imidazole ring and the thiophene ring could potentially allow for interesting interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo reactions with nucleophiles, and the imidazole ring could potentially act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the heterocyclic rings could also influence its solubility .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, its physical and chemical properties could be further studied to better understand its behavior .

properties

IUPAC Name

1-(4-bromophenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN2OS2.BrH/c17-12-4-6-13(7-5-12)18-11-16(20,14-3-1-9-21-14)19-8-2-10-22-15(18)19;/h1,3-7,9,20H,2,8,10-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBQTZOFFMDKFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Br)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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